molecular formula C8H10D4O2 B591131 delta - Octalactone - d4 CAS No. 1394230-26-2

delta - Octalactone - d4

Cat. No.: B591131
CAS No.: 1394230-26-2
M. Wt: 146.22
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Features

Delta-Octalactone-d4 consists of a tetrahydro-2H-pyran-2-one scaffold with four deuterium atoms replacing hydrogen at specific positions. The lactone ring structure is critical for its stability and reactivity.

Property Delta-Octalactone-d4 Non-Deuterated δ-Octalactone
Molecular Formula C₈H₁₀D₄O₂ C₈H₁₄O₂
Molecular Weight (g/mol) 146.224 142.20
CAS Number 1394230-26-2 698-76-0
Unlabelled CAS Number 698-76-0
Deuterium Positions Specific positions (e.g., ring substituents)

Data sourced from EPTES and TCI America.

IUPAC and Common Nomenclature

  • IUPAC Name : 6-Propyltetrahydro-2H-pyran-2-one-d4
  • Synonyms : Tetrahydro-6-propyl-2H-pyran-2-one-d4, 5-Hydroxyoctanoic acid δ-lactone-d4
  • Ring Size : Six-membered (δ-lactone)

Historical Context in Lactone Research

Lactones have been studied since the 19th century, with Wilhelm Fittig first describing them in 1880. δ-Octalactone itself gained attention in the 20th century for its role in flavor chemistry, particularly in coconut and dairy aromas. The development of deuterated analogs like δ-octalactone-d4 emerged from advances in isotopic labeling techniques, driven by the need for reliable internal standards in mass spectrometry.

Key milestones include:

  • Early Synthesis : δ-Octalactone was first synthesized via cyclization of 5-hydroxyoctanoic acid.
  • Analytical Applications : Deuterated lactones became critical for quantifying low-abundance compounds in food and biological matrices.

Significance in Isotopic Labeling Studies

Mechanism of Action

Deuterium labeling minimizes ionization interference during mass spectrometry (MS) by shifting molecular ions to distinct mass-to-charge (m/z) ratios. For δ-octalactone-d4, the D₄ substitution ensures a +4 m/z shift relative to the non-deuterated form, enabling unambiguous detection.

Applications in Quantitative Analysis

  • Food Science : Stable isotope dilution assays (SIDAs) using δ-octalactone-d4 quantify lactones in dairy products and chocolate.
  • Pharmaceuticals : Deuterated lactones aid in tracing drug metabolites or degradation pathways.

Comparison with Non-Deuterated δ-Octalactone

Physical and Chemical Properties

Property δ-Octalactone-d4 δ-Octalactone
Boiling Point ~238°C (estimated) 238°C
Density ~1.00 g/cm³ (estimated) 1.00 g/cm³
Refractive Index ~1.45 (estimated) 1.45
Deuterium Content 4 atoms 0

Non-deuterated data from TCI America.

Analytical Performance

Deuterated δ-octalactone demonstrates superior sensitivity in GC-MS due to reduced co-elution with matrix components. For example, in dairy cream analysis, δ-octalactone-d4 enables precise quantification of δ-decalactone and δ-dodecalactone.

Current Research Landscape

Food and Flavor Chemistry

  • Dairy Products : δ-Octalactone-d4 is used to study lactone formation in cream during heat treatment, with δ-dodecalactone showing 13–19-fold increases post-processing.
  • Chocolate Flavoring : Patents highlight δ-octalactone’s role in enhancing creaminess in confectionary products, often paired with γ-nonalactone and δ-decalactone.

Biomedical Applications

  • Microbial Metabolism : Deuterated lactones track bacterial quorum-sensing molecules (e.g., N-acylhomoserine lactones) in environmental and clinical samples.
  • Polymer Chemistry : Lactones like δ-octalactone-d4 may serve as precursors for biodegradable polymers, though direct studies are limited.

Emerging Trends

  • Synthetic Innovations : Novel methods for deuterium incorporation, such as catalytic hydrogen-deuterium exchange, aim to reduce production costs.
  • Regulatory Compliance : δ-Octalactone-d4 adheres to safety standards for use in food and cosmetics, with no allergen concerns reported.

Properties

CAS No.

1394230-26-2

Molecular Formula

C8H10D4O2

Molecular Weight

146.22

Purity

95% min.

Synonyms

delta - Octalactone - d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Lactones are classified by ring size (γ = 5-membered, δ = 6-membered) and substituents, which influence their aroma profiles and applications. Below is a comparative analysis of delta-octalactone-d4 and related lactones:

Compound CAS No. Structure Aroma Profile Key Applications Regulatory Status
delta-Octalactone 698-76-0 δ-lactone Coconut, creamy, fruity Food flavoring (cheese, coconut cream), cosmetics FEMA 3214, JECFA 10.015
gamma-Octalactone 104-50-7 γ-lactone Floral, anise, mint (peas); sweet, coconut (lupins) Insect repellents, food flavors (mango) FEMA 2796
delta-Decalactone 705-86-2 δ-lactone Peach, apricot, dairy Dairy flavor enhancers, perfumes FEMA 2361, JECFA 10.013
gamma-Decalactone 706-14-9 γ-lactone Peach, tropical fruit Beverages, confectionery FEMA 2360
gamma-Nonalactone 104-61-0 γ-lactone Coconut, sweet, waxy Baked goods, candles FEMA 2781

Research Insights

  • Molecular Interactions: delta-Octalactone shows higher binding affinity to insect odorant receptors (e.g., GffOr85b: −22.14 kcal/mol) than gamma-Octalactone, explaining its dual role in attractants and repellents . In fruit volatiles, delta-Octalactone is a minor component in mangoes but critical in raspberry aroma .
  • Thermal Stability :
    • delta-Octalactone is more heat-sensitive than gamma-Octalactone, requiring storage in cool, dry conditions to prevent degradation .

Q & A

Q. How should researchers document isotopic purity data for δ-Octalactone-d₄ in publications?

  • Methodological Answer : Include tabular summaries of isotopic enrichment (e.g., %D at each position), analytical method parameters (e.g., MS ionization mode), and raw spectral data in supplementary files. Follow FAIR data principles for machine-readable metadata .

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